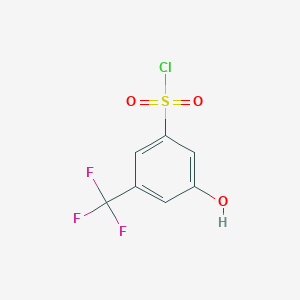

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonic acid derivative characterized by a hydroxyl (-OH) group at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position of the benzene ring.

The -CF₃ group enhances electron-withdrawing effects, stabilizing the sulfonyl chloride moiety and directing reactivity in substitution reactions.

Properties

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-15(13,14)6-2-4(7(9,10)11)1-5(12)3-6/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALDIPLMNMJELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions . The sulfonyl chloride group is introduced via sulfonation reactions, often using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the formation of the trifluoromethylated benzene derivative followed by sulfonation and chlorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form quinones or reduction reactions to form corresponding alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Quinones and Alcohols: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride functionality allows for the introduction of sulfonamide groups into drug candidates, which can enhance biological activity.

Case Study: Inhibitors of Annexin A2-S100A10 Protein Complex

Research has demonstrated that derivatives of this compound can act as inhibitors of the Annexin A2-S100A10 protein complex, which is implicated in various diseases, including cancer. The binding interactions of these compounds have been studied through structure-activity relationship (SAR) analyses, revealing significant insights into their efficacy as therapeutic agents .

Synthetic Organic Chemistry Applications

2. Reagent in Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to form sulfonamides, which are crucial building blocks in the development of agrochemicals and pharmaceuticals.

Table 1: Synthesis Pathways Using 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Industrial Applications

3. Agrochemical Development

The compound's properties make it suitable for the development of agrochemicals. Its ability to modify biological activity through sulfonamide formation can lead to the creation of effective herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related sulfonyl chlorides, benzoyl chlorides, and trifluoromethyl-substituted analogs:

*Estimated based on structural analogs.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Sulfonyl chlorides like the target compound are precursors to sulfonamides, a key class of antibiotics and protease inhibitors. The -CF₃ group improves metabolic stability in drug candidates .

- Positional Effects : The 3-hydroxy-5-trifluoromethyl substitution pattern may direct regioselectivity in coupling reactions, contrasting with 2-chloro-4-trifluoromethyl analogs, where steric effects dominate .

Biological Activity

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a compound with the molecular formula CHClFOS, has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound features a trifluoromethyl group, which significantly influences its biological activity due to its electron-withdrawing nature. This property enhances the compound's lipophilicity and alters its interaction with biological targets.

Antimicrobial Activity

Research indicates that 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride exhibits notable antimicrobial properties. A study assessed various compounds against Escherichia coli, Bacillus mycoides, and Candida albicans, revealing that this compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics. The MIC values for selected compounds are summarized in the following table:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | E. coli | 4.88 |

| B. mycoides | 5.00 | |

| C. albicans | 6.00 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride has been evaluated against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The compound demonstrated significant cytotoxic effects, with IC values lower than those of standard chemotherapeutics such as Doxorubicin.

| Cell Line | IC (µM) | Reference Drug IC (µM) |

|---|---|---|

| A549 | 22.4 | 52.1 |

| HCT116 | 17.8 | 50.0 |

| PC3 | 44.4 | 45.0 |

The down-regulation of key oncogenes and tumor suppressor genes such as EGFR, BRCA1, and TP53 was observed in treated cells, indicating a potential mechanism through which the compound exerts its anticancer effects .

The biological activity of 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is attributed to its ability to interact with specific molecular targets, inhibiting enzyme activity and disrupting cellular processes critical for cancer cell survival and proliferation. Molecular docking studies have suggested that this compound effectively binds to targets involved in cell signaling pathways related to cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound inhibited bacterial growth in vitro, suggesting its potential use in treating infections caused by resistant strains.

- Anticancer Trials : In animal models, administration of the compound resulted in significant tumor reduction compared to control groups, supporting its further development as a therapeutic agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.